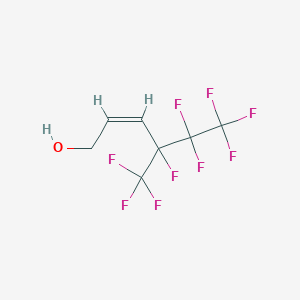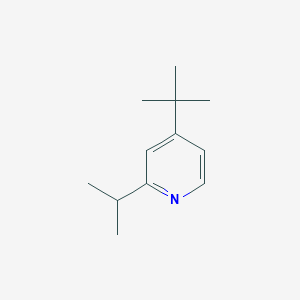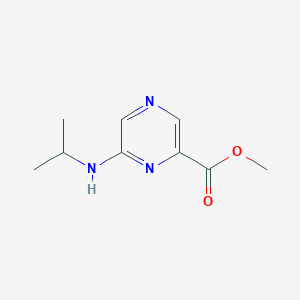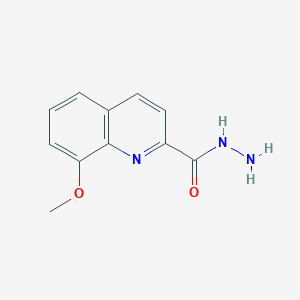
8-Methoxyquinoline-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxyquinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of a methoxy group at the 8th position and a carbohydrazide group at the 2nd position of the quinoline ring imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline, which can be prepared through various methods, including the Skraup synthesis.
Formation of 8-Methoxyquinoline-2-carboxylic Acid: The 8-methoxyquinoline is then oxidized to form 8-methoxyquinoline-2-carboxylic acid.
Conversion to this compound: The carboxylic acid is then converted to the carbohydrazide by reacting it with hydrazine under appropriate conditions.
Industrial Production Methods:
化学反应分析
Types of Reactions: 8-Methoxyquinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The carbohydrazide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-carbohydrazine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Methoxyquinoline-2-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular pathways, leading to cell death or inhibition of cell growth.
相似化合物的比较
- 8-Hydroxyquinoline-2-carbohydrazide
- 8-Methoxyquinoline-2-carboxamide
- 8-Methoxyquinoline-2-carbaldehyde
Comparison:
- 8-Hydroxyquinoline-2-carbohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
- 8-Methoxyquinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group, affecting its biological activity.
- 8-Methoxyquinoline-2-carbaldehyde: Similar structure but with an aldehyde group, leading to different reactivity and applications.
8-Methoxyquinoline-2-carbohydrazide stands out due to its unique combination of a methoxy group and a carbohydrazide group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
8-methoxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-6-8(11(15)14-12)13-10(7)9/h2-6H,12H2,1H3,(H,14,15) |
InChI 键 |
XUVMHGFQJRGTKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
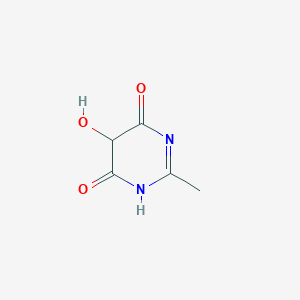
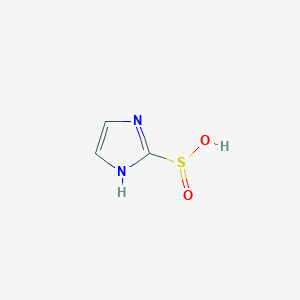

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

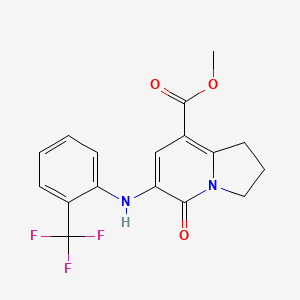

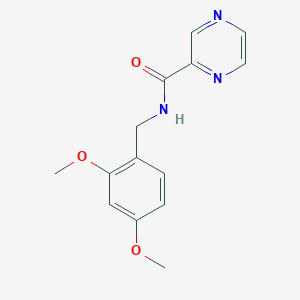
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
